molecular formula C6H6F3N3S B1362592 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 85730-32-1

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B1362592
CAS RN: 85730-32-1
M. Wt: 209.19 g/mol
InChI Key: DQSVETDPHKBGEL-UHFFFAOYSA-N
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Description

“2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of trifluoromethyl amines, such as “2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine”, has been achieved using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The advantages of this method include good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .


Molecular Structure Analysis

The molecular formula of “2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine” is C5H7N3S . Its molecular weight is 141.19 .


Chemical Reactions Analysis

The trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .


Physical And Chemical Properties Analysis

“2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine” is a solid compound . Its SMILES string is CSc1nccc(N)n1 . The InChI is 1S/C5H7N3S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) .

Scientific Research Applications

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines

    • Summary : This research presents a newly developed method for the trifluoromethylation of secondary amines, which has been successfully extended to the configuration of perfluoroalkyl amines .
    • Method : The method involves the use of CF3SO2Na and RfSO2Na . The thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .
    • Results : The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .
  • Radical Trifluoromethylation

    • Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This research describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
  • Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibition
    • Summary : PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states . Evidence that PERK is implicated in tumorigenesis and cancer cell survival stimulated the search for small molecule inhibitors .

Safety And Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3S/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVETDPHKBGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235038
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine

CAS RN

85730-32-1
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085730321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 85730-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369771
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT6XPN7YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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